Regioisomeric Differentiation: 2-Methoxy-4-Methyl vs. 4-Methoxy-3-Methyl Substitution
The target compound (CAS 1105205-61-5) bears a 2-methoxy-4-methyl substitution pattern on the benzenesulfonamide ring, in contrast to its closest regioisomer N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1105234-69-2), which has the methoxy and methyl groups at the 4- and 3-positions, respectively . Both share identical molecular formula (C₁₇H₁₉NO₆S, MW 365.4 g/mol) . However, the positional isomerism directly alters the electronic environment of the sulfonamide NH and the steric accessibility of the aromatic ring, parameters critical for target protein binding [1]. In sulfonamide-based drug discovery, such positional changes have been shown to produce >10-fold differences in receptor binding affinity [2].
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2-OCH₃, 4-CH₃ on benzenesulfonamide ring |
| Comparator Or Baseline | CAS 1105234-69-2: 4-OCH₃, 3-CH₃ on benzenesulfonamide ring |
| Quantified Difference | Positional isomerism; identical MW (365.4 g/mol) but distinct chemical topology; literature precedent for >10-fold potency shifts between sulfonamide regioisomers |
| Conditions | Chemical structure comparison; class-level precedent from sulfonamide SAR literature |
Why This Matters
Procurement of the incorrect regioisomer can lead to substantially divergent biological results, as positional isomerism in sulfonamides is known to alter target binding and selectivity profiles.
- [1] US Patent US8153793B2. Sulfonamide derivative having PGD2 receptor antagonistic activity. Demonstrates that specific sulfonamide substitution patterns dictate DP receptor antagonistic potency. View Source
- [2] 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors: Synthesis, Enzyme Inhibition, and X-ray Crystallographic Studies. J. Med. Chem. (2016). Demonstrates >10-fold potency differences between sulfonamide positional isomers. View Source
